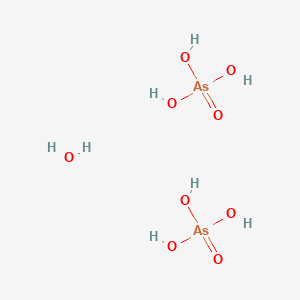
4-Aminobenzene-1-sulfonyl chloride hydrochloride
Vue d'ensemble
Description
4-Aminobenzene-1-sulfonyl chloride hydrochloride, also known as sulfanilic acid chloride or SAC, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. SAC is commonly used in the synthesis of dyes and pharmaceuticals due to its ability to react with amines and phenols.
Mécanisme D'action
SAC acts as a sulfonating agent, which means it can add a sulfonic acid group (-SO3H) to a molecule. This can alter the physicochemical properties of the molecule, making it more or less soluble in water. SAC can also react with amines and phenols to form sulfonamides, which have antibacterial properties. The mechanism of action of SAC is dependent on the specific application.
Biochemical and Physiological Effects
SAC has no known biochemical or physiological effects in humans. It is not used as a drug and is not ingested or absorbed by the body. However, sulfonamides, which are synthesized using SAC, can have a variety of biochemical and physiological effects depending on their specific application.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SAC in lab experiments is its ability to react with a wide range of amines and phenols. This makes it a versatile reagent in the synthesis of various compounds. SAC is also relatively inexpensive and easy to obtain. However, SAC is highly reactive and can be dangerous if mishandled. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are many future directions for the use of SAC in scientific research. One potential application is in the synthesis of new antibacterial agents. SAC could be used to synthesize sulfonamides with improved antibacterial properties. SAC could also be used in the synthesis of new dyes and pigments for use in the textile and printing industries. Additionally, SAC could be used in the detection and quantification of other molecules, such as neurotransmitters or hormones. Further research is needed to explore these potential applications of SAC.
Conclusion
In conclusion, 4-Aminobenzene-1-sulfonyl chloride hydrochloride is a versatile reagent with a wide range of scientific research applications. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. SAC acts as a sulfonating agent and can react with amines and phenols to form sulfonamides with antibacterial properties. SAC has advantages and limitations for lab experiments and has many potential future directions for scientific research.
Applications De Recherche Scientifique
SAC has a wide range of scientific research applications due to its ability to react with amines and phenols. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. SAC is also used in the detection and quantification of amino acids and proteins. It is used in the production of sulfanilamide, a drug used to treat bacterial infections. SAC is also used in the synthesis of sulfonamides, which are used to treat a variety of diseases such as diabetes, hypertension, and cancer.
Propriétés
IUPAC Name |
4-aminobenzenesulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDUBPVWACSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzene-1-sulfonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)



![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)

